CYM50179
Overview
Description
ML-178 is a dichlorobenzene compound known for its potent and selective agonistic activity on sphingosine-1-phosphate receptor 4 (S1PR4). It has an effective concentration (EC50) of 46 nanomolar and does not affect other sphingosine-1-phosphate receptors at a concentration of 25 micromolar .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML-178 involves the reaction of 2,6-dibromo-3-(2-(2,4-dichlorophenoxy)ethoxy)pyridine with appropriate reagents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including halogenation and etherification .
Industrial Production Methods
Industrial production of ML-178 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production is carried out in specialized facilities equipped to handle the reagents and conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
ML-178 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce different substituted analogs .
Scientific Research Applications
ML-178 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of sphingosine-1-phosphate receptors.
Biology: Employed in research on cell signaling pathways involving sphingosine-1-phosphate receptors.
Medicine: Investigated for its potential therapeutic effects in diseases involving sphingosine-1-phosphate receptor dysregulation.
Industry: Utilized in the development of new pharmaceuticals targeting sphingosine-1-phosphate receptors
Mechanism of Action
ML-178 exerts its effects by selectively activating sphingosine-1-phosphate receptor 4. This activation triggers downstream signaling pathways that regulate various cellular processes, including cell migration, proliferation, and survival. The molecular targets and pathways involved include the activation of G-protein-coupled receptors and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
CYM50179: Another selective agonist of sphingosine-1-phosphate receptor 4.
Fingolimod: A non-selective sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective sphingosine-1-phosphate receptor modulator with therapeutic applications in multiple sclerosis.
Uniqueness
ML-178 is unique due to its high selectivity for sphingosine-1-phosphate receptor 4, making it a valuable tool in research focused on this specific receptor. Its selectivity minimizes off-target effects, which is advantageous in both research and potential therapeutic applications .
Properties
IUPAC Name |
2,6-dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2Cl2NO2/c14-12-4-3-11(13(15)18-12)20-6-5-19-10-2-1-8(16)7-9(10)17/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGUBUXDNOMSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC2=C(N=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355026-47-9 | |
Record name | 1355026-47-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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